molecular formula C11H17NO B13150672 1-(4-Methoxy-2-methylphenyl)propan-1-amine

1-(4-Methoxy-2-methylphenyl)propan-1-amine

Cat. No.: B13150672
M. Wt: 179.26 g/mol
InChI Key: BQOCWGVTLAVLMN-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-methylphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, along with a propan-1-amine chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-2-methylphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxy-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like hydrobromic acid (HBr) or boron tribromide (BBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrobromic acid (HBr), boron tribromide (BBr3)

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Various substituted phenylpropanamines

Scientific Research Applications

1-(4-Methoxy-2-methylphenyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-methylphenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)propan-1-amine: Lacks the methyl group on the phenyl ring.

    1-(4-Methylphenyl)propan-1-amine: Lacks the methoxy group on the phenyl ring.

    1-(4-Methoxy-2-methylphenyl)ethan-1-amine: Has an ethyl chain instead of a propyl chain.

Uniqueness

1-(4-Methoxy-2-methylphenyl)propan-1-amine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties that differentiate it from similar compounds.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(4-methoxy-2-methylphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-4-11(12)10-6-5-9(13-3)7-8(10)2/h5-7,11H,4,12H2,1-3H3

InChI Key

BQOCWGVTLAVLMN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C=C1)OC)C)N

Origin of Product

United States

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